(Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine
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Description
(Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial and Antimalarial Activity : Derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety, similar to the compound , have been synthesized and screened for antimicrobial activity against gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Antiproliferative Activity Against Cancer Cell Lines : Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and showed significant antiproliferative effects against human cancer cell lines, suggesting potential use in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Androgen Receptor Downregulator for Prostate Cancer : Modifications of a lead androgen receptor downregulator compound, involving the piperazine moiety, led to the development of AZD3514. This compound is evaluated in clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013).
Antibacterial, Antifungal, and Anthelmintic Activity : Certain derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant biological activities, including antibacterial, antifungal, and anthelmintic effects. These compounds also demonstrated potential as fingerprint agents for detecting hidden fingerprints (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Anti-Diabetic Drugs : A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, indicating potential use as anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
properties
IUPAC Name |
3-(2,4-dimethylphenyl)-6-[4-[(Z)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-19-8-9-22(20(2)18-19)23-10-11-24(26-25-23)27-13-15-28(16-14-27)31(29,30)17-12-21-6-4-3-5-7-21/h3-12,17-18H,13-16H2,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRCKUJAMPSYJZ-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C\C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2,4-dimethylphenyl)-6-(4-(styrylsulfonyl)piperazin-1-yl)pyridazine |
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